molecular formula C17H18O3 B12448311 1-(3,4-Dimethoxyphenyl)-3-phenylpropan-1-one

1-(3,4-Dimethoxyphenyl)-3-phenylpropan-1-one

Cat. No.: B12448311
M. Wt: 270.32 g/mol
InChI Key: HDAMZSNBBICCFR-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-3-phenylpropan-1-one is an organic compound that belongs to the class of phenylpropanoids It is characterized by the presence of a 3,4-dimethoxyphenyl group and a phenyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,4-Dimethoxyphenyl)-3-phenylpropan-1-one can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethoxybenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. This reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized by using catalytic processes and continuous flow reactors. These methods enhance the efficiency and yield of the reaction while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-3-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 3,4-dimethoxybenzoic acid .

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-3-phenylpropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in certain cell types. These effects are mediated through its interaction with cellular receptors and signaling pathways .

Comparison with Similar Compounds

1-(3,4-Dimethoxyphenyl)-3-phenylpropan-1-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-phenylpropan-1-one

InChI

InChI=1S/C17H18O3/c1-19-16-11-9-14(12-17(16)20-2)15(18)10-8-13-6-4-3-5-7-13/h3-7,9,11-12H,8,10H2,1-2H3

InChI Key

HDAMZSNBBICCFR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CCC2=CC=CC=C2)OC

Origin of Product

United States

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